molecular formula C20H23N3O2 B11111222 1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol

1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol

Cat. No.: B11111222
M. Wt: 337.4 g/mol
InChI Key: QGLSSUCRDNQJLE-UHFFFAOYSA-N
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Description

1-[2-Imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-1-yl]-3-(4-methylphenoxy)propan-2-ol is a complex organic compound that features a benzodiazole ring fused with an imino group and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-1-yl]-3-(4-methylphenoxy)propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodiazole ring, followed by the introduction of the imino group and the prop-2-en-1-yl substituent. The final step involves the attachment of the 4-methylphenoxy group to the propan-2-ol moiety. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-Imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-1-yl]-3-(4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole ring and the prop-2-en-1-yl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[2-Imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-1-yl]-3-(4-methylphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-1-yl]-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The imino group and benzodiazole ring can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-1-yl]-3-(4-chlorophenoxy)propan-2-ol
  • 1-[2-Imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-1-yl]-3-(4-fluorophenoxy)propan-2-ol

Uniqueness

1-[2-Imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-1-yl]-3-(4-methylphenoxy)propan-2-ol is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

1-(2-imino-3-prop-2-enylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

InChI

InChI=1S/C20H23N3O2/c1-3-12-22-18-6-4-5-7-19(18)23(20(22)21)13-16(24)14-25-17-10-8-15(2)9-11-17/h3-11,16,21,24H,1,12-14H2,2H3

InChI Key

QGLSSUCRDNQJLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC=C)O

Origin of Product

United States

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